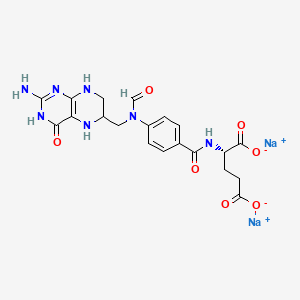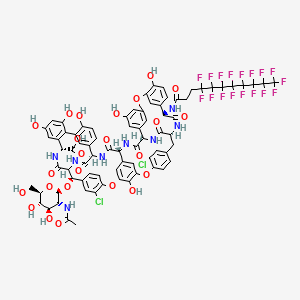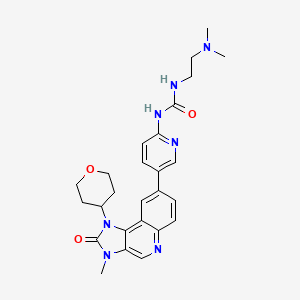
Methantheline-d3 (bromide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methantheline-d3 (bromide) is a deuterium-labeled derivative of Methantheline bromide. Methantheline bromide is a synthetic antispasmodic agent used to relieve cramps or spasms of the stomach, intestines, and bladder. The deuterium labeling in Methantheline-d3 (bromide) is primarily used for scientific research purposes, particularly in pharmacokinetic and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methantheline-d3 (bromide) is synthesized by incorporating deuterium into Methantheline bromide. The process involves the substitution of hydrogen atoms with deuterium atoms in the Methantheline bromide molecule. This can be achieved through various deuteration techniques, such as catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods: The industrial production of Methantheline-d3 (bromide) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to achieve high yields and purity of Methantheline-d3 (bromide) .
Análisis De Reacciones Químicas
Types of Reactions: Methantheline-d3 (bromide) undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion in Methantheline-d3 (bromide) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of Methantheline-d3 (bromide), while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Methantheline-d3 (bromide) has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for the tracking and quantification of the compound in biological systems, providing valuable data on its absorption, distribution, metabolism, and excretion.
Metabolic Studies: The compound is used to study the metabolic pathways and transformations it undergoes in the body, aiding in the understanding of its pharmacological effects.
Biological Research: The compound is used in various biological assays to study its effects on different biological systems, including its antispasmodic and antimuscarinic activities.
Mecanismo De Acción
Methantheline-d3 (bromide) exerts its effects by inhibiting the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves. It acts as a muscarinic receptor antagonist, blocking the binding of acetylcholine to its receptors. This inhibition reduces the motility and secretory activity of the gastrointestinal system, as well as the tone of the ureter and urinary bladder . The compound also has a slight relaxant action on the bile ducts and gallbladder .
Comparación Con Compuestos Similares
Methantheline bromide: The non-deuterated form of Methantheline-d3 (bromide), used for similar therapeutic purposes.
Propantheline bromide: Another synthetic antispasmodic agent with similar pharmacological properties.
Benztropine mesylate: A synthetic cholinergic blocking agent that acts by inhibiting acetylcholine receptors in the central and peripheral nervous systems.
Uniqueness of Methantheline-d3 (bromide): Methantheline-d3 (bromide) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise tracking and quantification in pharmacokinetic and metabolic studies . This makes Methantheline-d3 (bromide) a valuable tool in drug development and biological research.
Propiedades
Fórmula molecular |
C21H26BrNO3 |
|---|---|
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
diethyl-(trideuteriomethyl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C21H26NO3.BrH/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20;/h6-13,20H,4-5,14-15H2,1-3H3;1H/q+1;/p-1/i3D3; |
Clave InChI |
PQMWYJDJHJQZDE-FJCVKDQNSA-M |
SMILES isomérico |
[2H]C([2H])([2H])[N+](CC)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Br-] |
SMILES canónico |
CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
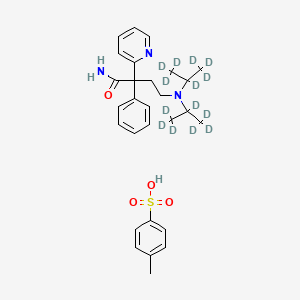
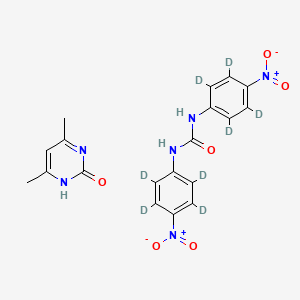
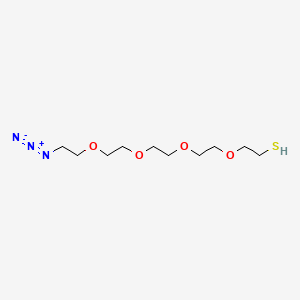


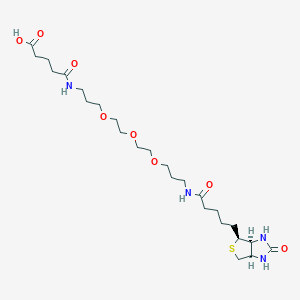
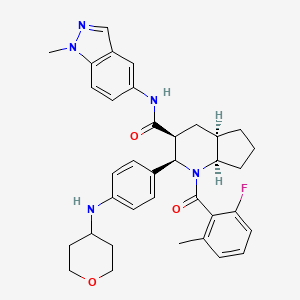
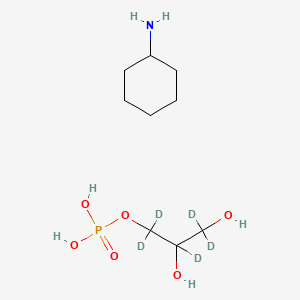
![(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
